N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 929452-03-9
VCID: VC6488720
InChI: InChI=1S/C25H23NO5/c1-16(2)15-30-19-10-11-22-21(13-19)23(25(27)26-14-20-5-4-12-29-20)24(31-22)17-6-8-18(28-3)9-7-17/h4-13H,1,14-15H2,2-3H3,(H,26,27)
SMILES: CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)OC
Molecular Formula: C25H23NO5
Molecular Weight: 417.461

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide

CAS No.: 929452-03-9

Cat. No.: VC6488720

Molecular Formula: C25H23NO5

Molecular Weight: 417.461

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide - 929452-03-9

Specification

CAS No. 929452-03-9
Molecular Formula C25H23NO5
Molecular Weight 417.461
IUPAC Name N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide
Standard InChI InChI=1S/C25H23NO5/c1-16(2)15-30-19-10-11-22-21(13-19)23(25(27)26-14-20-5-4-12-29-20)24(31-22)17-6-8-18(28-3)9-7-17/h4-13H,1,14-15H2,2-3H3,(H,26,27)
Standard InChI Key YZZPDKVTOXIWBY-UHFFFAOYSA-N
SMILES CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)OC

Introduction

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a complex organic compound featuring a benzofuran core, a furan moiety, and a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.

Key Structural Features:

  • Molecular Formula: C25H23NO5

  • Molecular Weight: 417.5 g/mol

  • CAS Number: 929452-03-9

Synthesis Steps:

  • Starting Materials: The synthesis often begins with benzofuran derivatives and involves the incorporation of a furan-2-ylmethyl group and a 4-methoxyphenyl moiety.

  • Reaction Conditions: The use of strong acids or bases may be necessary for hydrolysis steps, while metal hydrides can be employed for reduction reactions.

  • Purification: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may interact with enzymes, modulating their activity.

  • Receptor Binding: It could bind to specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-]C18H18O3Dual furan rings linked by a methylene bridge with a 4-methoxyphenyl group.
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamideC18H18N4O4Incorporates a quinazoline structure and a furan moiety.
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamideC25H23NO5Features a benzofuran core with a furan and methoxyphenyl group.

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